2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid
Description
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethoxyethyl group at the second position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1-ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-7(3)9-11-5-8(10(13)14)6(2)12-9/h5,7H,4H2,1-3H3,(H,13,14) |
InChI Key |
OMIXBQCGJIBLJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=NC=C(C(=N1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the pyrimidine ring. The ethoxyethyl group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate. The carboxylic acid group is typically introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde
Reduction: Formation of 4-methylpyrimidine-5-methanol
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methyl group may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethoxyethyl)-4-methylpyrimidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
4-Methylpyrimidine-5-carboxylic acid: Lacks the ethoxyethyl group, which may affect its solubility and membrane permeability.
2-Ethoxyethyl-4-methylpyrimidine-5-carboxylate: An ester derivative that may have different reactivity and stability compared to the carboxylic acid form.
Uniqueness
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ethoxyethyl group enhances its lipophilicity, while the carboxylic acid group provides opportunities for hydrogen bonding and ionic interactions. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(1-Ethoxyethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications.
Chemical Structure and Synthesis
The compound is characterized by the following structural features:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Ethoxyethyl Group : A substituent at the second position of the pyrimidine ring.
- Carboxylic Acid Group : Present at the fifth position, contributing to its reactivity.
The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and electrophilic aromatic substitutions, which leverage the functional groups present in the compound.
Enzyme Inhibition
Research indicates that pyrimidine derivatives, including this compound, may act as enzyme inhibitors. Notably, they have been studied for their potential as xanthine oxidase inhibitors , which are relevant in treating conditions such as gout and hyperuricemia.
Table 1: Potential Biological Activities of Pyrimidine Derivatives
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibition of xanthine oxidase |
| Antimicrobial Properties | Activity against various bacterial strains |
| Anti-inflammatory Effects | Suppression of COX-2 activity |
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against gram-negative bacteria like Escherichia coli, indicating a potential application in treating bacterial infections .
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds structurally related to this compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Xanthine Oxidase Inhibition : A series of pyrimidine derivatives were evaluated for their ability to inhibit xanthine oxidase. The findings indicated that modifications in the structure could enhance inhibitory potency, suggesting a structure-activity relationship (SAR) that could be further explored for therapeutic applications .
- Antimicrobial Evaluation : In a study assessing various pyrimidine derivatives against E. coli, certain compounds exhibited protective effects in infected mice models, supporting their potential use as antimicrobial agents .
- Anti-inflammatory Bioassays : Pyrimidine derivatives were tested in carrageenan-induced paw edema models, revealing promising anti-inflammatory effects similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
